

Nurr1 agonist 7 solubility in ethanol and aqueous solutions

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Compound of Interest

Compound Name: Nurr1 agonist 7

Cat. No.: B8284263

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Application Notes and Protocols: Nurr1 Agonist 7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nurr1 (Nuclear receptor related 1 protein, NR4A2) is a ligand-activated transcription factor that plays a critical role in the development, maintenance, and survival of dopaminergic neurons. As a key regulator of neuroinflammation and neuronal protection, Nurr1 has emerged as a promising therapeutic target for neurodegenerative disorders such as Parkinson's disease.

Nurr1 agonist 7 is a small molecule activator of Nurr1, demonstrating an EC50 value of 0.12 μ M.^{[1][2][3]} These application notes provide detailed information on the solubility of **Nurr1 agonist 7** in ethanol and aqueous solutions, along with protocols for its handling and use in research settings.

Physicochemical Properties

| Property | Value | Reference |
|-------------------|---|--------------|
| Chemical Name | 3-((4-tert-Butylphenyl)methoxy)benzoic acid | Axon Medchem |
| CAS Number | 228707-95-7 | [1] |
| Molecular Formula | C18H20O3 | [1] |
| Molecular Weight | 284.35 g/mol | |
| Purity | >99.00% | N/A |

Solubility Data

The solubility of a compound is a critical parameter for its use in biological assays and for formulation development. Below is a summary of the known solubility of **Nurr1 agonist 7** in various solvents.

| Solvent | Solubility | Method | Notes |
|---|--------------------------------------|---------------|--|
| Dimethyl Sulfoxide (DMSO) | ≥ 125 mg/mL (≥ 439.60 mM) | Not Specified | Use freshly opened, anhydrous DMSO as it is hygroscopic. |
| Ethanol (EtOH) | Soluble | Not Specified | Quantitative data not available. A qualitative assessment indicates solubility. |
| 0.1N Sodium Hydroxide (NaOH) | Soluble | Not Specified | The acidic nature of the carboxylic acid moiety facilitates solubility in basic aqueous solutions. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Low | Estimated | As a lipophilic molecule, low solubility is expected in neutral aqueous buffers. Formal testing is required. |

Experimental Protocols

Protocol for Preparation of Stock Solutions

High-concentration stock solutions are essential for preparing working solutions for various assays. Due to its high solubility in DMSO, this is the recommended solvent for primary stock solutions.

Materials:

- **Nurr1 agonist 7** (solid powder)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Vortex mixer

- Calibrated analytical balance
- Sterile microcentrifuge tubes or vials

Procedure:

- Equilibrate the vial of **Nurr1 agonist 7** to room temperature before opening.
- Weigh the desired amount of the compound using a calibrated analytical balance.
- Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 351.68 μ L of DMSO to 1 mg of **Nurr1 agonist 7**).
- Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store stock solutions at -20°C or -80°C for long-term storage.

Protocol for Determining Aqueous Solubility (Kinetic Method)

This protocol describes a high-throughput method to estimate the kinetic solubility of **Nurr1 agonist 7** in an aqueous buffer, such as PBS. This method is suitable for early-stage drug discovery.

Materials:

- 10 mM stock solution of **Nurr1 agonist 7** in DMSO
- Phosphate-Buffered Saline (PBS), pH 7.4
- 96-well microtiter plates (clear bottom for UV analysis)
- Plate shaker/incubator
- UV/Vis microplate reader

Procedure:

- Prepare a series of dilutions of the 10 mM DMSO stock solution in DMSO.
- Add 2 μ L of each DMSO dilution to the wells of a 96-well plate in triplicate.
- Add 198 μ L of PBS (pH 7.4) to each well, resulting in a final DMSO concentration of 1%.
- Seal the plate and incubate at room temperature (or 37°C) for 2 hours with continuous shaking.
- After incubation, measure the absorbance of each well at the compound's λ_{max} using a UV/Vis plate reader to detect any precipitation (light scattering).
- Alternatively, filter the solutions using a solubility filter plate and measure the concentration of the filtrate by UV/Vis spectroscopy or LC-MS/MS against a standard curve.

Protocol for Determining Ethanol Solubility (Thermodynamic Method)

This protocol outlines the shake-flask method to determine the thermodynamic (equilibrium) solubility of **Nurr1 agonist 7** in ethanol.

Materials:

- **Nurr1 agonist 7** (solid powder)
- Absolute Ethanol (200 proof)
- Glass vials with screw caps
- Orbital shaker/incubator
- Centrifuge
- HPLC-UV system

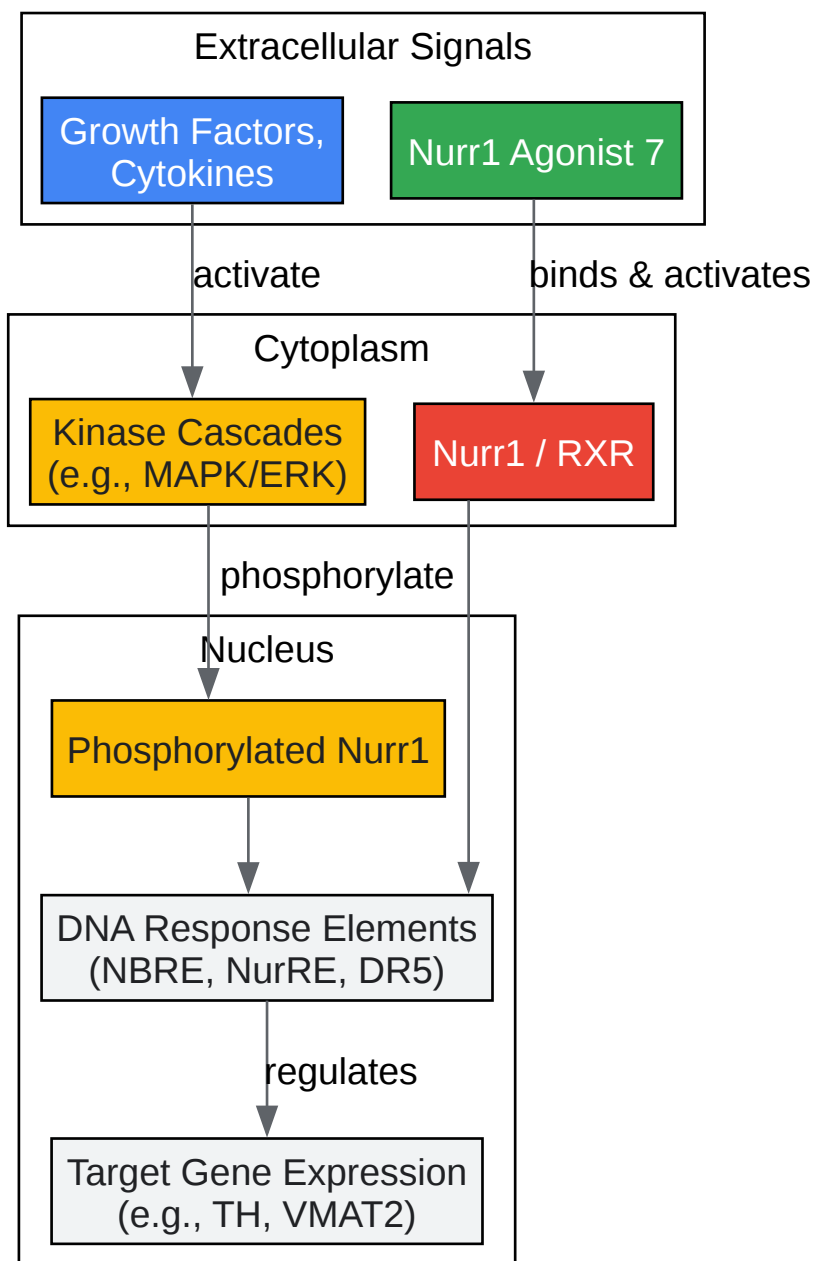
Procedure:

- Add an excess amount of solid **Nurr1 agonist 7** to a glass vial (e.g., 2-5 mg).
- Add a known volume of ethanol (e.g., 1 mL).
- Seal the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C).
- Shake the slurry for 24-48 hours to ensure equilibrium is reached.
- After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
- Carefully collect an aliquot of the supernatant and dilute it with ethanol.
- Quantify the concentration of **Nurr1 agonist 7** in the diluted supernatant using a validated HPLC-UV method against a standard curve.

Signaling Pathways and Workflows

Nurr1 Signaling Pathway

Nurr1 can be activated by various signaling pathways and acts as a transcription factor. It can function as a monomer, a homodimer, or a heterodimer with the retinoid X receptor (RXR). This dimerization influences its binding to different DNA response elements (NBRE, NurRE, DR5) to regulate the expression of target genes involved in neuronal function and inflammation.

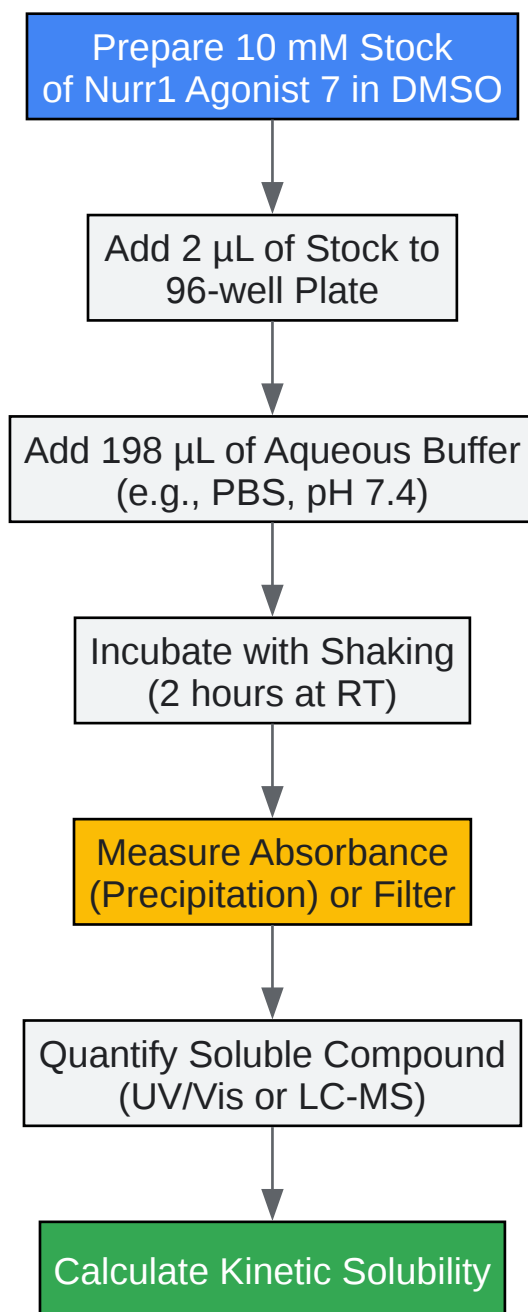


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Simplified Nurr1 signaling pathway.

Experimental Workflow: Kinetic Solubility Assay

The following diagram illustrates the workflow for determining the kinetic solubility of **Nurr1 agonist 7**.

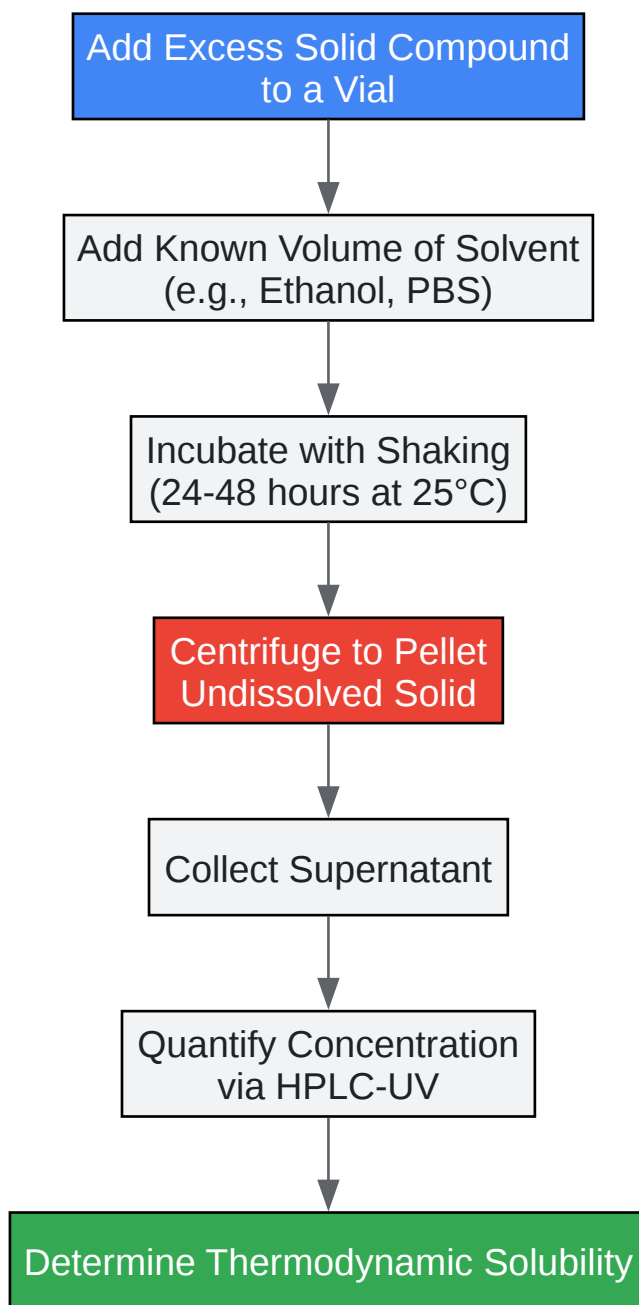


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Workflow for the kinetic solubility assay.

Experimental Workflow: Thermodynamic Solubility Assay

The diagram below outlines the steps for the thermodynamic (shake-flask) solubility assay.



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